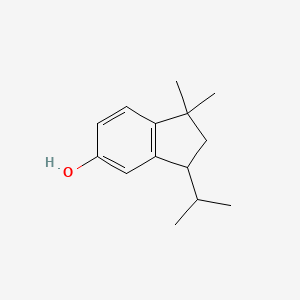

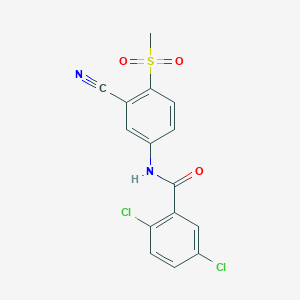

![molecular formula C18H13ClN6O B2721941 2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 371206-49-4](/img/structure/B2721941.png)

2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have significant biological and pharmacological activities . They have been reported to have potential as antiviral, antimicrobial, antitumor agents, and more .

Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system . It is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine . The specific molecular structure of “2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is not detailed in the retrieved papers.Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolopyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have shown cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, indicating their potential in cancer treatment and as anti-inflammatory agents due to their 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Cognitive Impairment Treatment

3-Aminopyrazolo[3,4-d]pyrimidinones, sharing a similar core structure with the compound of interest, have been designed as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors have demonstrated potential for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, suggesting a promising application for related pyrazolopyrimidine derivatives in neurological disorders (Li et al., 2016).

Antiviral Activities

Benzamide-based 5-aminopyrazoles, which are structurally related, have been synthesized and found to exhibit significant antiviral activities against bird flu influenza (H5N1). This highlights the potential of similar pyrazolopyrimidine derivatives in developing antiviral medications (Hebishy et al., 2020).

Antimicrobial Activities

Novel pyrazolopyrimidines incorporating sulfonyl groups have shown antimicrobial activities surpassing those of reference drugs, indicating their potential in addressing drug-resistant bacterial infections (Alsaedi et al., 2019).

Anti-Proliferative Agents

Compounds synthesized from glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines have been evaluated for their anti-proliferative properties against cancer cell lines, offering insights into the development of new cancer therapies (Atta et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell growth arrest . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, within certain cells .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of 2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide’s action is the significant inhibition of cell growth in various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name |

2-chloro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN6O/c19-15-9-5-4-8-13(15)18(26)24-23-16-14-10-22-25(17(14)21-11-20-16)12-6-2-1-3-7-12/h1-11H,(H,24,26)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPOEFKYSNVALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide](/img/structure/B2721860.png)

![N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide](/img/structure/B2721865.png)

![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2721873.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)